molecular formula C16H17NO5S B2731012 5-(Benzylsulfamoyl)-2-ethoxybenzoic acid CAS No. 268203-98-1

5-(Benzylsulfamoyl)-2-ethoxybenzoic acid

Cat. No. B2731012
CAS RN: 268203-98-1
M. Wt: 335.37
InChI Key: MWFNARZHYFYFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylsulfamoyl)-2-ethoxybenzoic acid (5-BzS-2-EOB) is a synthetic organic compound with a wide range of applications in the fields of biochemistry, physiology, and laboratory experiments. It is a derivative of benzoic acid and contains both a benzyl sulfamoyl and an ethoxybenzene group. This compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to modulate biochemical and physiological processes.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Development of Analytical Methods : Benzoic acid derivatives have been employed in developing analytical methods for detecting preservatives in food and pharmaceutical products. For instance, a method using stir-bar sorptive extraction (SBSE) and thermal desorption GC–MS for the simultaneous determination of seven preservatives in various samples highlights the role of benzoic acid derivatives in analytical chemistry (Ochiai et al., 2002).
  • Synthesis of Heterocyclic Compounds : Research on the waste-free synthesis of condensed heterocyclic compounds by rhodium-catalyzed oxidative coupling demonstrates the use of benzoic acid derivatives in synthesizing complex molecules with potential applications in material science (Shimizu et al., 2009).

Biological Applications

  • Antimicrobial and Anti-inflammatory Activities : Studies have shown that benzoic acid derivatives possess antimicrobial and anti-inflammatory properties, suggesting their potential in developing new therapeutic agents. For example, bioactive compounds isolated from marine-derived fungi exhibited significant antioxidant activity, indicating the potential for pharmaceutical applications (Lan-lan Xu et al., 2017).
  • Enzyme Inhibition for Acid Secretion : Substituted benzimidazoles, structurally related to benzoic acid derivatives, have been found to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, demonstrating the application of benzoic acid derivatives in understanding and treating gastrointestinal disorders (Fellenius et al., 1981).

Environmental Science

  • Understanding Environmental Contaminants : Research on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments, underscores the significance of benzoic acid derivatives in environmental monitoring and assessment. This work contributes to our understanding of the persistence and impact of chemical preservatives in natural water bodies (Haman et al., 2015).

properties

IUPAC Name

5-(benzylsulfamoyl)-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-22-15-9-8-13(10-14(15)16(18)19)23(20,21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFNARZHYFYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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